molecular formula C10H19N B13079360 1-Azaspiro[3.7]undecane

1-Azaspiro[3.7]undecane

Cat. No.: B13079360
M. Wt: 153.26 g/mol
InChI Key: ZDVZQVUJNZXBMZ-UHFFFAOYSA-N
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Description

1-Azaspiro[5.5]undecane is a spirocyclic alkaloid framework characterized by two fused six-membered rings sharing a single nitrogen atom at the spiro junction (Figure 1). This structure is a hallmark of histrionicotoxin (HTX) alkaloids, isolated from poison dart frogs (Dendrobatidae), and perhydrohistrionicotoxin (pHTX), a synthetic analogue with neuromuscular blocking activity . The compound’s three-dimensional rigidity and nitrogen-containing heterocycle make it a valuable scaffold in drug discovery, particularly for targeting neuronal nicotinic acetylcholine receptors (nAChRs) .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-azaspiro[3.7]undecane

InChI

InChI=1S/C10H19N/c1-2-4-6-10(7-5-3-1)8-9-11-10/h11H,1-9H2

InChI Key

ZDVZQVUJNZXBMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.7]undecane can be synthesized through various methods, including the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at specific positions of the spiro ring . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method is more complex and expensive .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.7]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .

Scientific Research Applications

Scientific Research Applications of 1-Azaspiro[3.7]undecan-2-one

1-Azaspiro[3.7]undecan-2-one is a spirocyclic compound with the molecular formula C10H17NOC_{10}H_{17}NO. It has a unique spiro structure, where a nitrogen atom is incorporated into the spiro ring system. This compound is of interest in medicinal chemistry and organic synthesis due to its structural novelty and potential biological activities.

Applications

1-Azaspiro[3.7]undecan-2-one has a wide range of applications in scientific research:

  • Chemistry It serves as a building block for the synthesis of more complex spirocyclic compounds.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated as a potential therapeutic agent for various diseases.
  • Industry It is used in the development of new materials and catalysts.

The biological activity of 1-Azaspiro[3.7]undecan-2-one is attributed to its interaction with molecular targets, including enzymes and receptors. The compound's ability to modulate the activity of these targets can lead to biological effects, which are essential for its potential therapeutic applications.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Its effectiveness against various bacterial strains is summarized in the table below:

Bacterial StrainActivity (MIC µg/mL)Notes
Staphylococcus aureus32Moderate activity against gram-positive bacteria
Escherichia coli16Effective against gram-negative bacteria
Pseudomonas aeruginosa64Limited activity observed

These results indicate that this compound possesses significant antimicrobial properties, particularly against gram-negative bacteria.

Anticancer Activity

Research has indicated potential anticancer properties of this compound through various mechanisms:

  • Cell Proliferation Inhibition Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Apoptosis Induction The compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of spirocyclic compounds, including 1-Azaspiro[3.7]undecan-2-one, against resistant strains of bacteria. The study found that this compound exhibited lower MIC values compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Evaluation of Anticancer Properties

In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, with induction of apoptosis confirmed through flow cytometry.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-Azaspiro[3.7]undecan-2-one, it is useful to compare it with similar spirocyclic compounds:

CompoundStructureBiological Activity
1,9-Diazaspiro[5.5]undecaneTwo nitrogen atomsModerate antimicrobial activity
1-Oxa-9-azaspiro[5.5]undecaneOne oxygen atomEnhanced anticancer properties
1-Azaspiro[3.7]undecan-2-oneOne nitrogen atomPromising antimicrobial and anticancer activity

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.7]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and potential therapeutic effects.

Comparison with Similar Compounds

Key Features:

  • Synthesis: Traditional routes involve multi-step strategies, such as oxidative dearomatization or carbohydrate-based chiral approaches . A breakthrough one-step synthesis via Hg(OTf)₂-catalyzed cycloisomerization of linear amino ynones has improved efficiency (15% yield, 15 steps) .
  • Biological Relevance : HTX alkaloids exhibit potent inhibition of nAChRs, with pHTX diastereomers showing enhanced antagonistic activity on α4β2-nAChRs compared to the parent compound .

Comparison with Similar Spirocyclic Compounds

Structural and Functional Differences

The spiro[5.5]undecane skeleton is versatile, with variations in heteroatoms and substituents leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name Core Structure Key Features Synthesis Method Applications/Activity References
1-Azaspiro[5.5]undecane Two six-membered rings (1 N atom) - Central to HTX alkaloids
- Rigid 3D structure
Hg(OTf)₂-catalyzed cycloisomerization nAChR inhibition
2,4,8,10-Tetraoxaspiro[5.5]undecane Four oxygen atoms - Flexible backbone
- Axial chirality
Condensation of pentaerythritol with ketones Conformational studies
1,7-Dioxaspiro[5.5]undecane Two oxygen atoms - EAD-active in insect communication
- Racemic mixtures common
Not specified Semiochemical in Ceropegia dolichophy
1-Azaspiro[4.6]undecane Mixed ring sizes (4- and 6-membered) - Smaller spiro system
- Hydrochloride salt available
Commercial synthesis Pharmaceutical intermediate

Research Findings and Challenges

Recent Advances

  • The one-step Hg(OTf)₂-catalyzed synthesis of 1-azaspiro[5.5]undecane reduces step count from 14–15 steps to 1, enabling scalable production .
  • Stereochemical tuning of pHTX diastereomers enhances nAChR antagonism, highlighting the role of spirocyclic conformation in bioactivity .

Biological Activity

1-Azaspiro[3.7]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that incorporates a nitrogen atom into its framework. This arrangement contributes to its biological activity by enabling interactions with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit notable antimicrobial activity. Specifically, studies have shown that compounds with similar structures can effectively combat bacterial and fungal infections. For instance, the derivative tert-butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate has been linked to antibacterial and antifungal effects, suggesting that this compound may share these properties .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In various studies, azaspiro compounds have demonstrated the ability to inhibit tumor cell proliferation by modulating key signaling pathways involved in cancer progression. For example, derivatives have shown efficacy in inhibiting the JAK2/STAT3 pathway, which is crucial for tumor growth in several cancer types .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeCompoundEffectReference
Antimicrobialtert-butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylateAntibacterial and antifungal activity
AnticancerAtiprimod (N′N-diethyl-8,8-dipropyl-2-azaspiro[4,5]decane)Inhibition of JAK2/STAT3 pathway
AntioxidantVarious azaspiro compoundsAntioxidant activity

The mechanism of action for this compound involves its binding to specific molecular targets within cells, which can alter the activity of enzymes or receptors involved in critical biological processes. For example, the compound's spirocyclic structure allows it to fit into unique binding sites, influencing pathways related to cell proliferation and apoptosis .

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound derivatives against various cancer cell lines. One study reported that a derivative inhibited the growth of breast cancer cells by downregulating the expression of VEGF and IL-6, both of which are associated with tumor angiogenesis .

In Vivo Studies

Animal model studies have further validated the anticancer potential of azaspiro compounds. For instance, a derivative was tested in a mouse model for prostate cancer, demonstrating significant inhibition of tumor growth and migration .

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